Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQJBGFNQPEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Pyrimidine Derivatives
- Starting with pyrimidine-5-carboxylate derivatives, selective chlorination at the 4-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions.
- Dissolve pyrimidine-5-carboxylate in an inert solvent like acetonitrile or dichloromethane.
- Add an excess of POCl₃ or SOCl₂.
- Heat the mixture to reflux (around 80–110°C) for several hours.
- Quench with water, neutralize, and extract the chlorinated product.
- The reaction temperature is critical; below 110°C, the chlorination is inefficient, while above 140°C, decomposition occurs, leading to by-products such as aminomercaptopyrimidine.
Nucleophilic Substitution at the 4-Position
- The chlorinated pyrimidine intermediate reacts with nucleophiles like methylthiolate or amino compounds to substitute the chlorine atom, forming the desired pyrimidine-pyrimidine linkage.
- Dissolve the chloropyrimidine in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add a nucleophile (e.g., methylthiolate or amino derivatives) and a base like triethylamine.
- Stir at room temperature or slightly elevated temperatures (~50°C) for 16–24 hours.
- Workup involves extraction, washing, and purification via crystallization or chromatography.
- For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with methylthiolate to produce the methylthio derivative with yields around 92%.
Esterification and Side-Chain Functionalization
- Ester groups at the 5-position can be introduced via esterification of pyrimidine-5-carboxylic acids or by reacting chlorinated intermediates with ethanol in the presence of catalysts.
- React pyrimidine-5-carboxylic acid with ethanol under acidic conditions (e.g., sulfuric acid) and heat to reflux.
- Alternatively, esterification can be achieved by reacting chloropyrimidine derivatives with ethanol and a base or acid catalyst.
- Ethyl esters are often synthesized via direct esterification or transesterification, with yields exceeding 80% under optimized conditions.
Multistep Synthesis Approach (Example from Literature)
Notes on Reaction Conditions and Optimization
- Temperature Control: Precise temperature regulation is essential; reactions below 110°C show minimal progress, while excessive heat causes decomposition.
- Reagent Purity: High purity reagents ensure better yields and fewer side-products.
- Reaction Time: Typically 16–48 hours depending on the step.
- Workup and Purification: Extraction with dichloromethane (DCM), washing with water, drying over sodium sulfate, and purification via recrystallization or chromatography are standard.
Summary of Data Tables
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Chlorination | POCl₃ or SOCl₂ | Acetonitrile or DCM | 80–110°C | 4–8 hrs | ~85% | Critical temperature control |
| Nucleophilic substitution | Nucleophile + triethylamine | THF or DMF | Room temp to 50°C | 16–24 hrs | 92% | Efficient for methylthio substitution |
| Esterification | Ethanol + sulfuric acid | Ethanol | Reflux (~78°C) | 4–6 hrs | 80–85% | For ester group introduction |
Research Findings and Validation
- The multistep synthesis outlined aligns with recent experimental reports demonstrating high yields and purity.
- The critical role of temperature and reagent choice has been validated through spectral analysis (IR, NMR, MS), confirming the structure of intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group makes it susceptible to nucleophilic attack, leading to substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. Reaction conditions may vary but often involve solvents like ethanol or dimethylformamide and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative of the compound .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate has been investigated for its pharmacological properties:
a. Anticancer Activity
Research indicates that compounds with pyrimidine structures exhibit anticancer properties. Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. A study demonstrated that modifications in the pyrimidine ring can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
b. Antiviral Properties
Pyrimidine derivatives are also known for their antiviral activities. Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine derivatives have been tested against viral pathogens, showing potential as antiviral agents. The mechanism often involves interference with viral replication processes .
Agricultural Chemistry
The compound's structure allows it to be explored as a potential agrochemical:
a. Herbicides and Pesticides
Research has indicated that similar pyrimidine derivatives can act as herbicides or pesticides. The chlorinated pyrimidine structure may enhance herbicidal activity by inhibiting specific biochemical pathways in plants . Field trials are necessary to evaluate efficacy and safety.
Material Science
This compound has applications in the development of advanced materials:
a. Organic Electronics
The electronic properties of pyrimidine derivatives make them suitable for use in organic semiconductors. Studies have shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), potentially improving their efficiency .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells, leading to further investigations into its mechanism of action .
Case Study 2: Agricultural Application
In a field study conducted by agricultural chemists, a formulation containing this compound was tested for its herbicidal properties on common weeds. The results showed a notable reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in the context of neuroprotection, it inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the nuclear factor kappa B inflammatory pathway . These interactions help reduce inflammation and protect neuronal cells from damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing variations at the 2- and 4-positions, focusing on synthetic accessibility, physicochemical properties, and biological relevance.
Substituent Variations at the 2-Position
2.1.1. Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate (CAS 5909-24-0)
- Synthesis : Prepared via condensation of S-methylisothiourea and diethyl ethoxymethylene malonate, followed by chlorination with PCl₃ .
- Applications : Widely used to construct pyrido[2,3-d]pyrimidin-7-ones and thiazolo[3,2-a]pyrimidines .
- Reactivity : The methylthio group at C2 is susceptible to oxidation (e.g., with mCPBA to sulfonyl) or displacement with amines, enabling chemoselective derivatization .
- Biological Activity : Intermediate for kinase inhibitors (e.g., RO4383596), showing high plasma exposure and efficacy in angiogenesis models at 25 mg/kg .
2.1.2. Ethyl 4-Chloro-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 720-01-4)
- Synthesis : Involves trifluoromethylation at C2, likely via nucleophilic substitution or cross-coupling .
- Properties : The electron-withdrawing CF₃ group enhances electrophilicity at C4, facilitating nucleophilic substitutions.
- Applications : Used in fluorinated heterocycles for improved metabolic stability and bioavailability .
2.1.3. Ethyl 4-Chloro-2-(Pyridin-3-yl)Pyrimidine-5-Carboxylate (CAS 34775-04-7)
Substituent Variations at the 4-Position
2.2.1. Ethyl 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carboxylate (CAS 53554-29-3)
- Synthesis : Hydrolysis of the 4-chloro derivative under basic conditions.
- Reactivity : The hydroxyl group enables phosphorylation or conjugation, useful in prodrug design .
2.2.2. Ethyl 4-(2-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
- Structure : Features a tetrahydro ring system and thioxo group, enhancing conformational rigidity.
- Applications : Explored for anticonvulsant and antimicrobial activities due to sulfur’s redox activity .
Physicochemical and Pharmacokinetic Profiles
* Estimated via similarity to pyridinyl analogs.
Biological Activity
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₉ClN₄O₂
- Molecular Weight : 264.67 g/mol
- CAS Number : 432521-55-6
- Melting Point : 158–160 °C
- Purity : ≥95% .
Pyrimidine derivatives, including this compound, exhibit various biological activities such as:
- Antiviral Activity : Some pyrimidine derivatives have shown effectiveness against viruses like Zika and Dengue virus, with compounds demonstrating significant inhibitory effects at low micromolar concentrations .
- Anticancer Properties : Research indicates that certain pyrimidine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have reported that modifications in the pyrimidine structure can enhance activity against specific cancer types by targeting key signaling pathways .
- Antimicrobial Effects : The compound has also been investigated for its antibacterial and antifungal properties, with promising results in inhibiting the growth of various pathogens .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies
- Antiviral Efficacy : In a study examining the antiviral effects of pyrimidine derivatives, this compound was found to significantly reduce viral replication in cell cultures infected with Zika virus. The compound's EC50 value of 2.4 μM indicates a strong potential for therapeutic use against this virus .
- Cancer Cell Studies : Another investigation focused on the anticancer properties of this compound, where it was shown to induce apoptosis in EGFR-mutated cancer cells. The study highlighted the importance of structural modifications in enhancing the efficacy of pyrimidine derivatives against resistant cancer types .
- Antimicrobial Testing : A series of tests demonstrated that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring its potential as an antimicrobial agent in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate, and how can regioselectivity be ensured?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. For SNAr, the chlorine atom at the 4-position of the pyrimidine ring is replaced by reacting with pyrimidin-2-yl lithium or Grignard reagents under inert conditions. For cross-coupling (e.g., Suzuki), a boronic acid derivative of pyrimidin-2-yl may be coupled to a halogenated precursor. Regioselectivity is controlled by steric/electronic factors: the 4-chloro group is more reactive due to electron-withdrawing effects of the adjacent ester group .
- Characterization : Confirm regiochemistry via H/C NMR (e.g., coupling constants for pyrimidinyl protons) and X-ray crystallography .
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurity thresholds should be <0.5% for research-grade material .
- Structural Confirmation :
- NMR : H NMR (pyrimidinyl protons: δ 8.5–9.0 ppm), C NMR (ester carbonyl: ~165 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]).
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects and hydrogen-bonding patterns .
Q. How should researchers handle solubility challenges for in vitro and in vivo studies?
- In Vitro : Prepare stock solutions in DMSO (50–100 mg/mL). For aqueous buffers, use co-solvents like PEG-300 (≤40%) or Tween-80 (≤5%) to enhance solubility. Pre-warm to 50°C if precipitation occurs .
- In Vivo : For oral dosing, suspend in 0.5% carboxymethyl cellulose (CMC-Na). For IV/IM, use DMSO:PEG300:Tween-80:Saline (10:40:5:45 v/v) to ensure stability and biocompatibility .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibitory activity?
- Approach : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, VEGFR). Focus on π-π stacking between the pyrimidin-2-yl group and conserved phenylalanine residues. DFT calculations (Gaussian 16) optimize substituent electronic profiles for binding affinity.
- Validation : Synthesize top-scoring analogs and test IC values via kinase inhibition assays .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Root Causes : Polymorphism, residual solvents, or impurities.
- Solutions :
- Recrystallize from ethanol/water (7:3 v/v) to isolate the most stable polymorph.
- Use TGA-DSC to confirm thermal behavior and purity (>98% by HPLC).
- Compare H NMR with literature data under identical solvent conditions (e.g., DMSO-d) .
Q. How can researchers mitigate byproduct formation during esterification or functionalization reactions?
- Optimization :
- Esterification : Use HBTU/DIPEA in DMF at 0°C to minimize racemization. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1).
- Chloride Displacement : Employ Pd-catalyzed Buchwald-Hartwig conditions for selective amination, avoiding overalkylation .
Q. What protocols are recommended for identifying and quantifying process-related impurities?
- Impurity Profiling :
- HPLC-MS/MS : Use a gradient method (0.1% formic acid in water/acetonitrile) to separate impurities.
- Reference Standards : Synthesize potential impurities (e.g., dechlorinated byproducts) for spiking experiments.
- Quantitation : Apply QbD principles with LOQ ≤0.1% .
Q. How does the electronic nature of substituents influence the compound's reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing ester group at C5 enhances electrophilicity at C4, favoring oxidative addition in Pd-catalyzed reactions. Pyrimidin-2-yl’s electron-deficient nature directs coupling to the 2-position. Hammett studies (σ) correlate substituent effects with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
